2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chlorophenyl and dimethylphenyl groups in the structure enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-dimethylphenylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with a suitable reagent such as ammonium acetate to form the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to achieve high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyrazines.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,2-a]quinolines
Uniqueness
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and dimethylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17ClN4 |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C20H17ClN4/c1-13-4-3-5-14(2)18(13)24-20-19(15-6-8-16(21)9-7-15)23-17-12-22-10-11-25(17)20/h3-12,24H,1-2H3 |
InChI Key |
SZIBXUXARFPUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.